molecular formula C13H13N B14802893 1-(Pent-4-yn-1-yl)-1H-indole

1-(Pent-4-yn-1-yl)-1H-indole

Cat. No.: B14802893
M. Wt: 183.25 g/mol
InChI Key: WPXYXGAVYMFGKJ-UHFFFAOYSA-N
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Description

1-(Pent-4-yn-1-yl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. The structure of this compound includes an indole core with a pent-4-yn-1-yl substituent at the nitrogen atom. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pent-4-yn-1-yl)-1H-indole typically involves the alkylation of indole with pent-4-yn-1-yl halides. One common method is the reaction of indole with pent-4-yn-1-yl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed coupling reactions, can also be employed to streamline the synthesis and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Pent-4-yn-1-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the alkyne group to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the alkyne group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alkanes.

    Substitution: Formation of N-substituted indoles or alkyne derivatives.

Scientific Research Applications

1-(Pent-4-yn-1-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(Pent-4-yn-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

    1-(Pent-4-yn-1-yl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide: Similar structure with a sulfur atom in the ring.

    4-Pentyn-1-ol: Contains a similar pent-4-yn-1-yl group but lacks the indole core.

    Isoindoline-1,3-dione derivatives: Share the indole-like structure but with different substituents.

Uniqueness: 1-(Pent-4-yn-1-yl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pent-4-yn-1-yl group enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

1-pent-4-ynylindole

InChI

InChI=1S/C13H13N/c1-2-3-6-10-14-11-9-12-7-4-5-8-13(12)14/h1,4-5,7-9,11H,3,6,10H2

InChI Key

WPXYXGAVYMFGKJ-UHFFFAOYSA-N

Canonical SMILES

C#CCCCN1C=CC2=CC=CC=C21

Origin of Product

United States

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